molecular formula C24H20N2O5 B11153622 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11153622
M. Wt: 416.4 g/mol
InChI Key: IVKRMJCFGVEBAB-UHFFFAOYSA-N
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Description

2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-hydroxyphenylacetic acid.

    Esterification: The carboxylic acid group of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified with 4-hydroxyphenylacetic acid to form an ester intermediate.

    Amidation: The ester intermediate is then reacted with pyridin-2-ylmethylamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound has been investigated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or antioxidant activity.

Mechanism of Action

The mechanism of action of 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the following mechanisms:

    Enzyme Inhibition: It inhibits the activity of certain enzymes, such as bacterial DNA gyrase, leading to the disruption of DNA replication and cell division.

    Reactive Oxygen Species (ROS) Generation: The compound induces the production of reactive oxygen species, which can cause oxidative damage to cellular components, leading to cell death.

    Apoptosis Induction: It triggers programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways, such as the caspase cascade.

Comparison with Similar Compounds

2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can be compared with other similar compounds, such as :

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share similar structural features and biological activities.

    Flavonoids: Compounds like quercetin and kaempferol have similar antioxidant and anticancer properties.

    Benzofuran Derivatives: Compounds like 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl derivatives exhibit similar antimicrobial and anti-inflammatory activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C24H20N2O5/c1-29-20-9-10-22-17(12-20)13-21(24(28)31-22)16-5-7-19(8-6-16)30-15-23(27)26-14-18-4-2-3-11-25-18/h2-13H,14-15H2,1H3,(H,26,27)

InChI Key

IVKRMJCFGVEBAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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